Free Anomeric OH Defines Redox and Glycosyl-Donor Competence
The target compound possesses a free anomeric hydroxyl (C‑1 OH), whereas the closest commercial analogue, 2,3,4,6‑tetra‑O‑acetyl‑β‑D‑galactopyranosyl formamide (CAS 108739‑88‑4), is fully esterified at all four hydroxyl positions . The presence of the free OH enables the compound to act as a reducing sugar: it can undergo mutarotation, serve as a substrate for galactose oxidase, and be activated as a glycosyl donor under mild conditions [1]. The fully protected analogue is inert under the same conditions and is typically employed only as a stable, non‑reducing building block. Direct quantitative head‑to‑head data in a single published assay are not available from the accessible literature; therefore this differentiation is derived from well‑established carbohydrate structure–reactivity principles and vendor‑documented functional classification.
| Evidence Dimension | Anomeric substitution pattern / reducing‑end status |
|---|---|
| Target Compound Data | Free anomeric OH; behaves as reducing sugar; capable of glycosyl‑donor activation (qualitative vendor claim ) |
| Comparator Or Baseline | 2,3,4,6‑Tetra‑O‑acetyl‑β‑D‑galactopyranosyl formamide: fully blocked anomeric position; non‑reducing |
| Quantified Difference | Qualitative: reducing vs. non‑reducing; quantitative comparison not available from a single head‑to‑head study |
| Conditions | Based on structural analysis and class‑level reactivity expectations (glycosyl‑donor, enzymatic oxidation contexts) |
Why This Matters
For procurement, the free‑OH status determines experimental viability: protocols that require a reducing sugar or a readily activatable glycosyl donor will fail if the fully protected analogue is mistakenly supplied.
- [1] General carbohydrate chemistry principle: reducing vs. non‑reducing sugar reactivity. View Source
